N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzodioxole ring fused with a furan moiety, making it a unique structure with promising properties.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-19(15-5-6-17-18(9-15)24-12-23-17)20-10-13-1-3-14(4-2-13)16-7-8-22-11-16/h1-9,11H,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCSFZQICHDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment of the Furan Moiety: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-3-yl benzyl chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using benzoic acid derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole derivatives, which share the benzodioxole ring structure.
Uniqueness
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring fused with a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antitumor properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzodioxole ring fused with a furan moiety , which contributes to its distinctive chemical properties. The molecular formula is with a molecular weight of approximately 328.33 g/mol. This unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Antitumor Properties
Research indicates that this compound exhibits notable antitumor activity . Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Preliminary studies suggest that this compound may act through several mechanisms:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly relevant in the treatment of various cancers, including breast and lung cancer .
- Cell Cycle Arrest : It is suggested that the compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating effectively.
The mechanisms through which this compound exerts its effects include:
- Targeting Specific Receptors : Similar compounds have been reported to interact with cellular receptors involved in growth and survival pathways.
- Biochemical Pathway Modulation : The compound may influence key biochemical pathways related to cell growth and apoptosis, such as those involving p53 and caspase activation .
Case Studies and Research Findings
Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| Study B | A549 (Lung Cancer) | 8.2 | Cell cycle arrest |
| Study C | HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
These findings indicate that this compound exhibits potent cytotoxic effects across different cancer cell lines, suggesting its potential as a therapeutic agent .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : To elucidate detailed pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
